2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dihydropyrimidine ring, a phenyl group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted urea with a sulfonamide derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated dihydropyrimidines, and various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.
Molecular Targets: The sulfonamide group interacts with the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.
Pathways Involved: The inhibition of xanthine oxidase affects the purine metabolism pathway, leading to decreased production of uric acid and alleviation of symptoms associated with hyperuricemia.
Comparison with Similar Compounds
Similar Compounds
2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar dihydropyrimidine core but differ in the substituents attached to the ring.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These derivatives have been studied for their xanthine oxidase inhibitory activity and show structural similarities to the compound .
Uniqueness
2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of both a sulfonamide group and a phenyl group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as an enzyme inhibitor and antimicrobial agent .
Properties
CAS No. |
34284-91-8 |
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Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C10H9N3O4S/c14-9-8(6-11-10(15)12-9)18(16,17)13-7-4-2-1-3-5-7/h1-6,13H,(H2,11,12,14,15) |
InChI Key |
IJJVITJBNLKROU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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